molecular formula C17H17N3O3 B6120921 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide

4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide

Cat. No. B6120921
M. Wt: 311.33 g/mol
InChI Key: NIOAJSSRPNVAAS-LDADJPATSA-N
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Description

4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide, also known as HBBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HBBP is a derivative of hydrazine, which is a simple organic compound that has been extensively studied for its biological activities. HBBP has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide is not fully understood. However, it has been proposed that 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide exerts its biological effects by modulating various signaling pathways in the cell. For example, 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another advantage of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide is its relatively simple synthesis method, which allows for the production of high yields and purity of the compound. However, one limitation of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide. One direction is to further investigate the mechanism of action of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide and its effects on various signaling pathways in the cell. Another direction is to explore the potential therapeutic applications of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide in the treatment of various diseases, such as cancer and inflammatory diseases. In addition, further studies are needed to optimize the synthesis method of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide and to improve its solubility in water for use in experiments.

Synthesis Methods

The synthesis of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 2-(2-hydroxybenzylidene)hydrazine. The resulting compound is then reacted with 4-oxo-N-phenylbutanamide in the presence of a catalyst to form 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide. The synthesis method has been optimized to produce high yields and purity of 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide.

Scientific Research Applications

4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has also been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells. In addition, 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide has been shown to exhibit anti-oxidant effects by scavenging free radicals. These properties make 4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-phenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15-9-5-4-6-13(15)12-18-20-17(23)11-10-16(22)19-14-7-2-1-3-8-14/h1-9,12,21H,10-11H2,(H,19,22)(H,20,23)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOAJSSRPNVAAS-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-hydroxybenzylidene)hydrazino]-4-oxo-N-phenylbutanamide

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